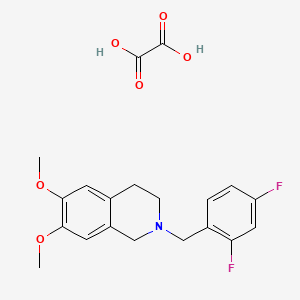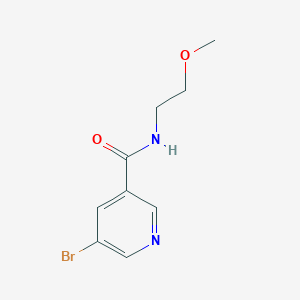
N-(2,4-dibromophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dibromophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine, commonly known as DBD-NBD, is a fluorescent dye that has been widely used in scientific research applications. It is a highly sensitive probe that can be used to detect changes in the biochemical and physiological processes of living cells.
作用機序
The mechanism of action of DBD-NBD involves the binding of the dye to specific targets within living cells. DBD-NBD is a highly sensitive probe that can detect changes in the biochemical and physiological processes of living cells. When DBD-NBD binds to its target, it undergoes a conformational change that results in a change in its fluorescence properties. This change in fluorescence can be detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
DBD-NBD has been shown to have a number of biochemical and physiological effects. It has been shown to be non-toxic to living cells, making it an ideal probe for studying living cells. DBD-NBD has also been shown to be highly sensitive, allowing for the detection of small changes in the biochemical and physiological processes of living cells.
実験室実験の利点と制限
One of the main advantages of DBD-NBD is its high sensitivity, which allows for the detection of small changes in the biochemical and physiological processes of living cells. It is also non-toxic to living cells, making it an ideal probe for studying living cells. However, one limitation of DBD-NBD is that it can be affected by changes in temperature and pH, which can affect its fluorescence properties.
将来の方向性
There are a number of future directions for the use of DBD-NBD in scientific research. One direction is the development of new probes that are more sensitive and specific than DBD-NBD. Another direction is the use of DBD-NBD in combination with other probes to study multiple targets within living cells. Additionally, DBD-NBD could be used to study the effects of drugs and other compounds on living cells, providing valuable information for drug discovery and development.
Conclusion:
In conclusion, DBD-NBD is a highly sensitive fluorescent dye that has been widely used in scientific research applications. It is non-toxic to living cells and can be used to detect changes in the biochemical and physiological processes of living cells. While there are limitations to its use, such as sensitivity to changes in temperature and pH, the future of DBD-NBD in scientific research is promising. Its potential uses include the development of new probes, the study of multiple targets within living cells, and the study of the effects of drugs and other compounds on living cells.
合成法
The synthesis of DBD-NBD involves the reaction of 2,4-dibromophenylamine with 7-nitro-2,1,3-benzoxadiazol-4-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure DBD-NBD.
科学的研究の応用
DBD-NBD is a highly sensitive fluorescent probe that has been widely used in scientific research applications. It can be used to detect changes in the biochemical and physiological processes of living cells. DBD-NBD is commonly used to detect changes in the intracellular pH of cells, as well as changes in the concentration of calcium ions. It has also been used to study the interaction between proteins and nucleic acids, as well as the interaction between proteins and lipids.
特性
IUPAC Name |
N-(2,4-dibromophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N4O3/c13-6-1-2-8(7(14)5-6)15-9-3-4-10(18(19)20)12-11(9)16-21-17-12/h1-5,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPNSHHARSWAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(bicyclo[2.2.1]hept-5-en-2-ylmethyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5013443.png)


![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5013454.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5013457.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide](/img/structure/B5013460.png)
![2-(4-methoxyphenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B5013474.png)
![ethyl 4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B5013475.png)
![3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methoxybenzamide](/img/structure/B5013481.png)



![5-(4-bromophenyl)-3-(2-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5013500.png)